5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol
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Overview
Description
The compound “5-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-1,3,4-thiadiazole-2-thiol” is a complex organic molecule. It contains a pyridine ring substituted with a chloro and trifluoromethyl group, and a thiadiazole ring substituted with a thiol group . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .
Molecular Structure Analysis
The molecular structure of a compound is responsible for various pharmacological activities. The presence of the =N-C-S- moiety and strong aromaticity of the ring in 1,3,4-thiadiazole derivatives are responsible for providing low toxicity and great in vivo stability .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, 1,3,4-thiadiazole derivatives have been studied for their binding interactions with proteins such as tubulin . These interactions play an important role in their antitubulin polymerization and antiproliferative activities .Scientific Research Applications
Antimicrobial Activity
Thiadiazoles, including derivatives similar to the specified compound, have been extensively studied for their antimicrobial properties. They exhibit significant activity against various microorganisms due to their ability to interact with bacterial enzymes and disrupt microbial cell processes. The structure-activity relationship (SAR) analysis of thiadiazoles suggests that the presence of sulfur and nitrogen atoms within the heterocyclic ring is crucial for their antimicrobial efficacy (Faruk Alam, 2018).
Synthetic Methodologies
The development and synthesis of thiadiazole derivatives, including those with fluorinated groups such as trifluoromethyl, are of significant interest in chemical research. Advanced synthetic techniques, including microwave-assisted synthesis, have been employed to create these compounds efficiently. These methodologies offer advantages such as reduced reaction times and improved yields, highlighting the versatility of thiadiazoles in chemical synthesis (R. Sakhuja, S. Panda, K. Bajaj, 2012).
Environmental Applications
Research into the environmental degradation of polyfluoroalkyl substances (PFAS), which share a fluorinated moiety similar to the specified compound, has gained traction. Studies focus on the microbial degradation pathways of PFAS, aiming to understand how these persistent chemicals can be broken down in the environment. This research is critical for developing strategies to mitigate the environmental impact of fluorinated compounds (Jinxia Liu, Sandra Mejia Avendaño, 2013).
Sensing and Detection Applications
Thiadiazoles and their derivatives have been explored as chemosensors due to their ability to bind selectively to various metal ions. This property is particularly useful in environmental monitoring, where sensitive detection of metal contaminants is required. The electronic and structural features of thiadiazoles make them suitable for designing efficient, selective, and sensitive chemosensors (H. M. Al-Saidi, Sikandar Khan, 2022).
Mechanism of Action
Target of Action
- 5-FU primarily targets rapidly dividing cancer cells. It inhibits essential biosynthetic processes by interfering with nucleotide synthesis and DNA replication .
Mode of Action
Biochemical Pathways
- 5-FU impacts nucleotide metabolism and DNA synthesis. Reduced dTMP levels impair DNA repair, cell division, and tumor growth .
Result of Action
- Misincorporation of fluoronucleotides into RNA and DNA. Inhibition of TS disrupts DNA synthesis, leading to cell death .
Future Directions
The future research directions for this compound and similar 1,3,4-thiadiazole derivatives could involve further exploration of their biological activities and potential applications in medicinal chemistry. Given their wide range of biological activities, these compounds could be further optimized and studied for their potential as therapeutic agents .
properties
IUPAC Name |
5-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3N3S3/c9-4-1-3(8(10,11)12)2-13-5(4)17-7-15-14-6(16)18-7/h1-2H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRIOOYJKKQSGSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)SC2=NNC(=S)S2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3N3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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